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Compound of Interest

Compound Name: (+)-Apoverbenone

Cat. No.: B2804160 Get Quote

Technical Whitepaper: (+)-Apoverbenone
For Researchers, Scientists, and Drug Development Professionals

Introduction
(+)-Apoverbenone, a chiral bicyclic monoterpenoid, is a versatile synthetic intermediate with

significant potential in organic synthesis. Its rigid molecular framework and stereochemical

purity make it a valuable building block for the enantioselective synthesis of complex natural

products and pharmacologically active molecules. This technical guide provides a

comprehensive overview of (+)-Apoverbenone, including its chemical identity, synthesis, and

known reactivity. While its biological activity is an emerging area of research, this document

summarizes the current state of knowledge.

Chemical Identity and Properties
(+)-Apoverbenone is systematically named (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-

one.[1] Key identifying information and physicochemical properties are summarized in the table

below.
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Property Value

IUPAC Name
(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-

one[1]

CAS Number 35408-03-8[1]

Molecular Formula C₉H₁₂O[1]

Molecular Weight 136.19 g/mol

Appearance Combustible liquid

InChI Key NNPXUZFTLBPVNP-BQBZGAKWSA-N[1]

Spectroscopic Data
The following table summarizes available spectroscopic data for (+)-Apoverbenone.

Spectroscopy Data

¹H NMR (400 MHz, CDCl₃)

δ 6.79 (d, J = 10.0 Hz, 1 H), 5.88 (d, J = 10.0

Hz, 1 H), 2.65 (m, 1 H), 2.40 (m, 1 H), 2.13 (m,

1 H), 1.96 (m, 1 H), 1.02 (d, J = 7.0 Hz, 3 H),

0.99 (d, J = 7.0 Hz, 3 H)[2]

¹³C NMR (125 MHz, CDCl₃)
δ 197.7, 152.1, 127.7, 77.9, 35.0, 32.2, 29.2,

15.6, 14.8[2]

IR (film) 3468, 1668 cm⁻¹[2]

Synthesis of (+)-Apoverbenone
Two primary synthetic routes to (+)-Apoverbenone have been reported in the literature. While

detailed, step-by-step protocols are not readily available in the public domain, the following

sections outline the key transformations.

Dehydrobromination of 3-bromo-6,6-
dimethylbicyclo[3.1.1]heptan-2-one
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A foundational method for the synthesis of (+)-Apoverbenone involves the dehydrobromination

of a sterically hindered bromo-ketone precursor.[1][3] This approach is noted for its operational

simplicity.

Experimental Protocol Overview:

Starting Material: 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one

Reagents: Lithium bromide (LiBr), Lithium carbonate (Li₂CO₃), Dimethyl sulfoxide (DMSO)[1]

[3]

Procedure: The bromo-ketone is treated with a mixture of lithium bromide and lithium

carbonate in dimethyl sulfoxide.[1][3] The reaction mixture is heated to effect the elimination

of hydrogen bromide.

Purification: The resulting (+)-Apoverbenone is purified by vacuum distillation, affording the

product in good yield.[1][3]

Sulfenylation-Dehydrosulfenylation of (+)-Nopinone
A more contemporary and widely utilized method for preparing optically active (+)-
Apoverbenone starts from (+)-nopinone, which is readily available from the natural product (-)-

β-pinene.[4][5] This method is valued for its efficiency in constructing the enone functionality.[4]

[5]

Experimental Protocol Overview:

Starting Material: (+)-Nopinone

Key Steps:

Sulfenylation: The lithium enolate of (+)-nopinone is reacted with a sulfenylating agent,

such as S-phenyl benzenethiosulfonate, to introduce a phenylthio group at the 3-position.

Oxidation: The resulting sulfide is oxidized to a sulfoxide.

Dehydrosulfenylation (Syn-elimination): The sulfoxide undergoes thermal syn-elimination

of phenylsulfenic acid to yield (+)-Apoverbenone.[1]
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Note: The purification of the intermediate sulfoxides is crucial to prevent side reactions, such

as the Pummerer reaction, which can occur in the presence of acidic contaminants.[4][5]

Synthesis Workflow Diagram

Dehydrobromination Route

Sulfenylation-Dehydrosulfenylation Route

3-bromo-6,6-dimethyl-
bicyclo[3.1.1]heptan-2-one LiBr, Li₂CO₃, DMSO

Elimination
(+)-Apoverbenone

(+)-Nopinone Sulfenylation 3-(Phenylthio)nopinone Oxidation 3-(Phenylsulfinyl)nopinone Syn-elimination (+)-Apoverbenone

Click to download full resolution via product page

Caption: High-level workflow for the synthesis of (+)-Apoverbenone.

Chemical Reactivity and Applications in Organic
Synthesis
(+)-Apoverbenone serves as a valuable chiral building block in enantioselective synthesis. Its

reactivity is dominated by the enone functionality and the strained bicyclic system.
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Reaction Type Description

Diels-Alder Reactions

Acts as a chiral dienophile in [4+2] cycloaddition

reactions, allowing for the stereoselective

formation of complex tricyclic systems.

Conjugate Additions

The enone system is susceptible to 1,4-

conjugate addition of nucleophiles. This has

been notably utilized in the synthesis of

cannabinoids.

Ring-Opening Reactions

The strained bicyclo[3.1.1]heptane skeleton can

undergo ring-opening and skeletal

rearrangements, particularly under acidic

conditions, providing access to diverse

molecular architectures.

Biological Activity and Signaling Pathways
The biological activity of (+)-Apoverbenone is an area of ongoing investigation. Currently,

there is limited information available in the public domain regarding its specific biological

targets and mechanisms of action. Consequently, no signaling pathways involving (+)-
Apoverbenone have been elucidated. Research into the biological effects of this and related

chiral monoterpenoids may reveal novel therapeutic applications in the future.

Conclusion
(+)-Apoverbenone is a well-characterized chiral synthetic intermediate with established routes

for its preparation. Its utility in asymmetric synthesis, particularly in the construction of complex

polycyclic molecules, is evident from the literature. While its biological profile remains largely

unexplored, the unique structural and stereochemical features of (+)-Apoverbenone make it

an intriguing candidate for future drug discovery and development programs. Further research

is warranted to fully understand its pharmacological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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